molecular formula C13H9Cl2N5OS B12177879 N-(2,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

N-(2,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

Cat. No.: B12177879
M. Wt: 354.2 g/mol
InChI Key: OZNFKPHSOKJDAP-UHFFFAOYSA-N
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Description

The compound N-(2,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide features a 2,4-dichlorophenyl group attached to an acetamide backbone, which is further linked via a sulfur atom to a [1,2,4]triazolo[4,3-b]pyridazine heterocyclic system. Key structural elements include:

  • Triazolo-pyridazine core: A bicyclic system contributing to π-π stacking and hydrogen-bonding capabilities.
  • Sulfanyl acetamide linker: Provides conformational flexibility and influences solubility.

This compound is part of a broader class of bioactive molecules targeting kinases, enzymes, or receptors, as suggested by structurally related analogs in the evidence .

Properties

Molecular Formula

C13H9Cl2N5OS

Molecular Weight

354.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C13H9Cl2N5OS/c14-8-1-2-10(9(15)5-8)17-12(21)6-22-13-4-3-11-18-16-7-20(11)19-13/h1-5,7H,6H2,(H,17,21)

InChI Key

OZNFKPHSOKJDAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)CSC2=NN3C=NN=C3C=C2

Origin of Product

United States

Biological Activity

N-(2,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This article aims to summarize its pharmacological properties, including its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a dichlorophenyl group and a triazolo-pyridazinyl sulfanyl moiety. Its molecular formula is C12H10Cl2N4OS with a molecular weight of approximately 305.3 g/mol. The presence of the triazole ring is significant since compounds containing this moiety have been associated with diverse biological activities.

Biological Activity

Antimicrobial Activity
Research indicates that triazole derivatives exhibit substantial antimicrobial properties. For example, 1,2,4-triazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that compounds similar to this compound may inhibit bacterial growth significantly more than traditional antibiotics like ampicillin .

Anticancer Activity
Triazole derivatives have also been studied for their anticancer potential. A review highlighted the anticancer activities of various triazole-containing compounds against different cancer cell lines. The mechanism often involves the inhibition of key enzymes and pathways involved in cell proliferation . Specifically, compounds with a similar structure have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways .

Anti-inflammatory and Analgesic Properties
Compounds derived from triazoles have been evaluated for anti-inflammatory effects. Some studies suggest that they can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their analgesic properties .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the triazole ring and substituents on the phenyl group can significantly influence biological activity. For instance:

  • Substituents on the phenyl ring : The presence of electron-withdrawing groups (like chlorine) enhances the compound's activity against certain targets.
  • Variations in the triazole moiety : Different substitutions on the triazole ring can lead to varied pharmacological profiles, making it crucial for drug design.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives with similar structures exhibited MIC values significantly lower than those of standard antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Studies : In vitro assays showed that compounds resembling this compound could reduce cell viability in A549 lung cancer cells by over 70% at specific concentrations .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit promising anticancer properties. N-(2,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is thought to involve the modulation of key signaling pathways associated with cell growth and survival.

Case Study : A study highlighted the effectiveness of triazole derivatives in inhibiting tumor growth in xenograft models. The compound demonstrated significant tumor regression compared to controls, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has shown notable antimicrobial properties against a variety of pathogens. Its efficacy has been tested against both bacterial and fungal strains.

Data Table: Antimicrobial Efficacy

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Candida albicans1464 µg/mL
Aspergillus niger12128 µg/mL

This table summarizes the antimicrobial activity observed in laboratory settings, indicating that the compound is particularly effective against Staphylococcus aureus .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated in various models. The compound appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers.

Case Study : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to untreated groups. Histopathological analysis confirmed decreased inflammatory cell infiltration in affected tissues .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldReference
Sulfur oxidationH₂O₂ (30%), CH₃COOH, 50°C, 4hSulfoxide derivative78%
Sulfur oxidationm-CPBA, DCM, 0°C to RT, 12hSulfone derivative85%

Oxidation selectivity depends on reagent strength and stoichiometry. The sulfone product demonstrates enhanced electrophilicity, enabling further functionalization.

Nucleophilic Substitution

The dichlorophenyl group participates in aromatic nucleophilic substitution (SNAr), particularly at the para-chloro position, which is more reactive than the ortho position due to steric and electronic factors.

NucleophileConditionsProductYieldReference
Methoxide (NaOMe)DMF, 80°C, 8h4-methoxy-2-chlorophenyl derivative65%
PiperidineTHF, K₂CO₃, reflux, 12h4-piperidinyl-2-chlorophenyl variant72%

The reaction kinetics favor polar aprotic solvents and elevated temperatures .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine intermediates.

ConditionReagentsProductApplicationReference
Acidic hydrolysis6M HCl, reflux, 6h2-(triazolo[...]sulfanyl)acetic acidPrecursor for esterification
Basic hydrolysisNaOH (10%), EtOH/H₂O, 70°C, 3hFree amine (N-(2,4-dichlorophenyl)amine)Pharmacophore modification

Hydrolysis products are critical for generating analogs with altered solubility or bioactivity.

Functionalization of the Triazolopyridazine Ring

The triazolopyridazine core undergoes electrophilic substitution at the C-3 position due to electron-deficient aromatic character.

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C, 2h3-nitro-triazolopyridazine derivative60%
BrominationBr₂, FeBr₃, DCM, RT, 6h3-bromo-triazolopyridazine analog68%

Electrophilic modifications enhance interactions with biological targets, as demonstrated in kinase inhibition assays.

Reductive Amination

The acetamide group can be reduced to form secondary amines, enabling diversification of the N-(2,4-dichlorophenyl) segment.

Reducing AgentConditionsProductYieldReference
LiAlH₄THF, 0°C to RT, 3hN-(2,4-dichlorophenyl)ethylamine55%
BH₃·THFTHF, reflux, 8hSecondary amine with retained sulfanyl group63%

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions modify the triazolopyridazine or dichlorophenyl groups.

Reaction TypeCatalysts/LigandsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl derivatives70–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-aryl amides65%

These reactions facilitate the introduction of aryl or heteroaryl groups for structure-activity relationship (SAR) studies .

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles via intramolecular cyclization.

ConditionsProductBiological RelevanceReference
PPh₃, CBr₄, DMF, 90°CTriazolo[3,4-c]pyridazino-thiazolidinoneAnticancer activity (IC₅₀ = 1.2 μM)
CuI, DIPEA, DMF, 120°CTriazolopyridazine-isoindole hybridsKinase inhibition (EGFR IC₅₀ = 8 nM)

Stability Under Physiological Conditions

Critical degradation pathways in buffered solutions (pH 7.4, 37°C):

PathwayHalf-Life (t₁/₂)Major DegradantsReference
Hydrolysis of acetamide48hCarboxylic acid and dichloroaniline
Oxidation of sulfanyl72hSulfoxide/sulfone derivatives

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table highlights structural variations among analogs:

Compound Name (CAS/Reference) Phenyl Substituent(s) Triazolo-Pyridazine Substituent Molecular Formula Molecular Weight Key Features
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)... () 4-Chlorophenyl 3-(4-Chlorophenyl) C21H17ClN6O2S 452.917 Dual acetamide and chloro groups
2-(2-Chloro-6-fluorophenyl)-N-[[6-(4-methylphenyl)... () 2-Chloro-6-fluorophenyl 6-(4-Methylphenyl) C21H17ClFN5O 409.84 Fluorine substitution, methyl group
N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide () 4-Methylphenyl 3-Methyl C18H16N6O Not provided Methyl groups enhance steric bulk
2-[[4-(4-Chlorophenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide () 4-Chlorophenyl 5-Pyridin-2-yl C23H18ClN5O3S 487.94 Benzodioxin moiety, pyridine ring

Key Observations :

  • Halogenation: The 2,4-dichlorophenyl group in the target compound likely increases lipophilicity compared to mono-chloro () or chloro-fluoro () derivatives.
  • Triazolo-Pyridazine Modifications : Substituents like methyl () or pyridinyl () alter electronic properties and steric hindrance, impacting target binding .

Physicochemical Properties

Property Target Compound (Inferred)
Density (g/cm³) ~1.3–1.4 (Predicted) Not provided 1.39 (Predicted) Not provided
pKa ~12–13 (Predicted) Not provided 13.07 (Predicted) Not provided
Solubility Low (High lipophilicity) Low Moderate Moderate

Notes:

  • Predicted pKa values (e.g., 13.07 in ) suggest basicity influenced by the triazolo-pyridazine nitrogen atoms .
  • Methyl or benzodioxin groups () may improve solubility compared to dichlorophenyl derivatives .

Q & A

Q. SAR strategies include :

  • Substituent variation : Replace the dichlorophenyl group with fluorophenyl or methoxyphenyl analogs to modulate electron density (see for fluorophenyl analogs).
  • Heterocycle modification : Substitute the triazolo-pyridazine with triazolo-thiadiazines () to alter steric bulk.
  • Bioisosteric replacement : Replace the sulfanyl group with sulfonyl or phosphonate moieties to enhance solubility ().
    Use parallel synthesis and high-throughput screening to evaluate IC50_{50} shifts in enzyme inhibition assays .

What experimental design principles resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from variations in assay conditions (e.g., ATP concentrations in kinase assays) or compound purity (≥95% by HPLC, per ). To mitigate:

  • Design of Experiments (DoE) : Apply factorial designs to test variables like pH, temperature, and co-solvents ().
  • Orthogonal validation : Confirm activity across multiple assays (e.g., enzymatic inhibition + cell viability).
  • Batch-to-batch consistency checks : Use LC-MS to verify purity and exclude degradation products .

What computational tools are recommended for predicting the metabolic stability of this compound?

Use ADMET predictors (e.g., SwissADME, pkCSM) to estimate:

  • CYP450 metabolism : Likelihood of oxidation by CYP3A4 (common for aryl chlorides).
  • Half-life : Predicted t1/2_{1/2} in human liver microsomes.
  • Metabolite identification : Employ Meteor Nexus to simulate phase I/II metabolites (e.g., glutathione adducts via sulfanyl cleavage) .

How does the electronic nature of substituents impact the compound’s spectroscopic properties?

Electron-withdrawing groups (e.g., Cl) on the phenyl ring deshield adjacent protons , causing downfield shifts in NMR (e.g., H-6 of pyridazine at δ 8.3–8.5 ppm). IR spectra show intensified C=O stretching (~1680 cm1^{-1}) with electron-deficient acetamide groups. UV-Vis spectra (λmax_{\text{max}} ~270 nm) correlate with conjugation in the triazolo-pyridazine system .

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